1-Benzyl-1H-imidazole-2-carboxamide

Catalog No.
S1512798
CAS No.
16042-27-6
M.F
C11H11N3O
M. Wt
201.22 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1H-imidazole-2-carboxamide

CAS Number

16042-27-6

Product Name

1-Benzyl-1H-imidazole-2-carboxamide

IUPAC Name

1-benzylimidazole-2-carboxamide

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C11H11N3O/c12-10(15)11-13-6-7-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15)

InChI Key

XZWCMCSZZNJEDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(=O)N

Synonyms

1-Benzyl-1H-imidazole-2-carboxamide

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(=O)N

1-Benzyl-1H-imidazole-2-carboxamide is a chemical compound characterized by the presence of a benzyl group attached to the nitrogen atom of an imidazole ring, along with a carboxamide functional group at the 2-position of the imidazole. Its molecular formula is C10H10N2OC_{10}H_{10}N_2O and it has a molecular weight of approximately 178.20 g/mol. The structure features a five-membered aromatic heterocyclic imidazole ring, which contributes to its chemical properties and biological activities.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The carboxamide group can undergo acylation reactions, modifying its reactivity and solubility.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.

1-Benzyl-1H-imidazole-2-carboxamide exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been identified as a CYP1A2 inhibitor, which suggests potential applications in drug metabolism modulation . Additionally, compounds similar to this one have shown activity against various pathogens and cancer cell lines, indicating its potential therapeutic uses.

The synthesis of 1-benzyl-1H-imidazole-2-carboxamide can be achieved through several methods:

  • Benzylation of Imidazole: This involves reacting an unsubstituted imidazole with benzyl chloride or benzyl alcohol in the presence of a suitable catalyst or solvent at elevated temperatures (200° to 300°C) to form the benzyl-substituted imidazole .
  • Carboxamidation: The introduction of the carboxamide group can be performed by reacting the benzylimidazole intermediate with an appropriate amine source under controlled conditions.

Recent advancements also highlight microwave-assisted synthesis techniques that enhance yields and reduce reaction times .

1-Benzyl-1H-imidazole-2-carboxamide finds applications in various fields:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity against specific enzymes and pathogens.
  • Materials Science: Utilized as a curing agent for epoxy resins, enhancing material properties.
  • Chemical Research: Serves as an intermediate in the synthesis of more complex organic compounds.

Studies on the interactions of 1-benzyl-1H-imidazole-2-carboxamide with biological targets have revealed its role as a modulator of enzyme activity. Interaction studies indicate that it may influence metabolic pathways by inhibiting specific cytochrome P450 enzymes, which are crucial for drug metabolism . Further research is needed to elucidate its binding affinities and mechanisms of action.

Several compounds exhibit structural similarities to 1-benzyl-1H-imidazole-2-carboxamide. Here are some notable examples:

Compound NameSimilarityUnique Features
1-(4-Vinylbenzyl)-1H-imidazole0.98Vinyl group allows for polymerization reactions.
4-Imidazol-1-ylmethylphenylamine0.92Contains an amine group that may enhance reactivity.
N-Methyl-4-(1-imidazolyl)benzylamine0.88Methyl substitution may influence solubility.
(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride0.85Hydrochloride salt form enhances stability.
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine0.82Contains additional rings, altering biological activity.

These compounds share structural features but differ in their functional groups and biological activities, highlighting the unique properties of 1-benzyl-1H-imidazole-2-carboxamide.

Nucleophilic Substitution Approaches in N-Benzylation Reactions

N-Benzylation of imidazole derivatives is a cornerstone for synthesizing 1-benzyl-substituted analogs. The reaction typically involves deprotonating the imidazole nitrogen followed by nucleophilic attack on benzyl halides.

  • Base-Mediated Alkylation: A solvent-free method using powdered KOH and benzyl bromide at room temperature achieves 61–93% yields. The absence of volatile solvents simplifies purification, though excess base may lead to quaternary salt formation.
  • Acidic Media and Temperature Effects: Regioselectivity in alkylation is temperature-dependent. At 75°C, 5-nitroimidazole derivatives dominate, while 140°C favors 4-nitro isomers. This thermodynamically controlled process is critical for avoiding byproducts in benzylation.
  • Surfactant-Assisted Reactions: Sodium dodecyl sulfate (SDS) in aqueous micellar systems enhances reactivity, enabling N-1 alkylation in 20 minutes with 70–84% yields. This method eliminates quaternary salt formation, a common issue in traditional approaches.

Carboxylation Strategies for Imidazole-2-carboxamide Formation

Introducing the carboxamide group at the 2-position requires precise functionalization.

  • Oxidative Carboxylation: Imidazole-2-carboxaldehyde is oxidized using 30% H₂O₂ in water, yielding 97.5% imidazole-2-carboxylic acid. Decarboxylation risks are mitigated by avoiding elevated temperatures.
  • CO₂ Insertion Under Pressure: 4,5-Disubstituted imidazoles react with CO₂ at 150–300°C under 40–180 bar pressure to form 2-carboxylic acids. This method is scalable but requires specialized equipment.
  • Formamide Condensation: Diaminomaleonitrile reacts with formamide and phosphorus oxychloride to generate intermediates, which cyclize under alkaline conditions to form 4-amino-5-imidazolecarboxamide. This route is efficient but involves toxic reagents.

Protecting Group Optimization in Multi-Step Syntheses

Protecting groups prevent unwanted side reactions during sequential functionalization.

  • Benzyl Protection: Benzyl bromide effectively protects imidazole nitrogens, enabling selective carboxylation at the 2-position. Deprotection via hydrogenolysis preserves the carboxamide group.
  • Trityl and Boc Groups: While trityl and tert-butoxycarbonyl (Boc) groups were explored, benzyl protection proved superior in cyanating reactions, yielding 46–80% intermediates.
  • Silyl Ethers: tert-Butyldimethylsilyl (TBS) groups stabilize hydroxymethyl derivatives during carboxylation, though removal requires fluoride-based reagents.

Solid-Phase vs Solution-Phase Comparative Synthesis Routes

Solid-Phase Synthesis

  • Immobilized Substrates: A patent describes attaching imidazole precursors to resin-bound linkers, enabling stepwise benzylation and carboxylation. Purification via filtration minimizes byproducts, though yields are moderate (50–65%).
  • Advantages: High purity and suitability for parallel synthesis of analogs.

Solution-Phase Synthesis

  • Surfactant-Mediated Reactions: SDS in water accelerates N-benzylation, achieving 80–93% yields without chromatography.
  • Cost Efficiency: Lower reagent costs and scalability make solution-phase methods preferred for industrial production.

XLogP3

0.8

Wikipedia

1-Benzyl-1H-imidazole-2-carboxamide

Dates

Last modified: 07-17-2023

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